Thermopsine

Description

Structure

3D Structure

Properties

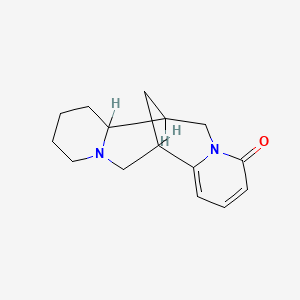

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEQMASDZFXSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-89-5 | |

| Record name | (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activity and Therapeutic Potential of Thermopsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid primarily isolated from plants of the Thermopsis and Sophora genera, has emerged as a compound of interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound's biological effects and therapeutic potential. It delves into its cytotoxic, anti-inflammatory, neuroprotective, antiviral, and insecticidal properties, presenting available quantitative data, detailed experimental methodologies, and postulated mechanisms of action involving key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a tetracyclic quinolizidine alkaloid found in various plant species, notably those belonging to the Thermopsis (false lupins) and Sophora genera.[1] Alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, are known for their wide range of pharmacological activities.[2] Quinolizidine alkaloids, in particular, have demonstrated a variety of biological effects, including neuroprotective, anti-inflammatory, and cytotoxic activities.[3][4] This guide synthesizes the available scientific literature on this compound to provide a detailed technical overview of its biological activities and to explore its potential as a therapeutic agent.

Biological Activities and Therapeutic Potential

The biological activities of this compound and its derivatives span a range of potential therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. While research specifically on this compound is somewhat limited, studies on related quinolizidine alkaloids and extracts from this compound-containing plants provide valuable insights into its potential applications.

Cytotoxic and Anticancer Activity

While direct IC50 values for this compound against various cancer cell lines are not extensively reported in the readily available literature, studies on extracts from plants known to contain this compound, such as Thermopsis lanceolata, have demonstrated cytotoxic effects. For instance, fractions from Thermopsis rhombifolia extracts have shown dose-dependent cytotoxicity on HCT 116 cells.[5] The broader class of quinolizidine alkaloids has been investigated for its anticancer properties, with mechanisms often involving the induction of apoptosis.[4] The evaluation of related alkaloids suggests that this compound may warrant further investigation as a potential anticancer agent.

Insecticidal, Antiviral, and Antifungal Activities

Research on this compound-based alkaloids isolated from the seeds of Thermopsis lanceolata, referred to as "thermlanseedlines," has revealed notable insecticidal, antiviral, and antifungal properties. While specific data for this compound is not provided, these findings for its close derivatives are highly indicative of its potential in these areas.

Table 1: Quantitative Data on the Biological Activity of this compound-Based Alkaloids

| Compound Class | Activity | Test Organism/Virus | Metric | Value | Reference |

| Thermlanseedline (Compound 1) | Insecticidal | Aphis fabae | LC50 | 25.2 mg/L | [6] |

| Thermlanseedline (Compound 6) | Antiviral | Tomato Spotted Wilt Virus (TSWV) | - | Significant Activity | [6] |

| Thermlanseedline (Compound 3) | Antifungal | Phytophthora capsica | EC50 | 17.7 µg/mL | [6] |

Neuroprotective Effects

Quinolizidine alkaloids have been shown to possess neuroprotective properties. One study on a quinolizidine alkaloid extract from Teline monspessulanna demonstrated neuroprotection in a cellular model of Alzheimer's disease. The mechanism was linked to the modulation of neuronal nicotinic acetylcholine receptors (nAChRs) and the subsequent activation of the PI3K/Akt/Bcl-2 survival pathway.[3] Given that this compound is a quinolizidine alkaloid, it is plausible that it may exert similar neuroprotective effects through this or related signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is suggested by studies on Thermopsis lanceolata, a plant known to contain this alkaloid and used in traditional medicine for its anti-inflammatory properties.[7] While direct experimental evidence for this compound's anti-inflammatory activity is not yet abundant, the broader class of alkaloids has been extensively reviewed for such properties, often linked to the inhibition of pro-inflammatory signaling pathways like NF-κB.[8][9]

Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on studies of related quinolizidine alkaloids and general knowledge of alkaloid pharmacology, several key signaling pathways are likely to be involved.

PI3K/Akt/Bcl-2 Signaling Pathway

The neuroprotective effects observed with a quinolizidine alkaloid extract point towards the activation of the PI3K/Akt/Bcl-2 signaling cascade.[3] This pathway is a critical regulator of cell survival and apoptosis. Activation of this pathway could be a key mechanism for this compound's potential neuroprotective effects.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many natural products, including various alkaloids, exert their anti-inflammatory effects by inhibiting this pathway.[8] It is hypothesized that this compound may also modulate NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines and mediators.

References

- 1. vigo-avocats.com [vigo-avocats.com]

- 2. mdpi.com [mdpi.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Alkaloid Thermopsine: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid predominantly found in plants of the Fabaceae family, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, natural sources, and extraction of this compound. It aims to serve as a comprehensive resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential biological pathways.

Discovery of this compound

The history of this compound's discovery is intertwined with the broader investigation of quinolizidine alkaloids from plants of the Thermopsis and related genera. While a precise date and individual discoverer are not prominently documented in readily available literature, early research on the alkaloidal constituents of Thermopsis species in the mid-20th century led to the isolation and characterization of several related compounds.

This compound was identified as a stereoisomer of anagyrine, another well-known quinolizidine alkaloid. This structural relationship was a key step in its characterization, suggesting that this compound possesses the same fundamental chemical skeleton as anagyrine but differs in the spatial arrangement of its atoms. This stereoisomerism is crucial as it can significantly influence the biological activity of the compound.

Natural Sources of this compound

This compound is primarily found in various species of the Fabaceae (legume) family. The concentration of the alkaloid can vary depending on the plant species, the part of the plant, and the geographical location.

Table 1: Quantitative Yield of this compound from Various Natural Sources

| Plant Species | Plant Part | This compound Content | Reference |

| Thermopsis lanceolata | Herb | Rich in this compound | [1] |

| Thermopsis lanceolata | Seeds | Lower in this compound, rich in cytisine | [1] |

| Lupinus pusillus | Whole Plant | Presence reported | |

| Euchresta horsfieldii | Not specified | Presence reported | |

| Oxytropis ochrocephala | Not specified | Presence reported |

Note: Quantitative data on the precise percentage or mg/g yield of this compound from many of these sources is not consistently reported across the literature. The table reflects the relative abundance where mentioned.

Experimental Protocols

Extraction of this compound and Cytisine from Thermopsis lanceolata Seeds

The following protocol is based on a patented method for the extraction of alkaloids from Thermopsis lanceolata seeds.

3.1.1. Materials and Equipment

-

Dried and crushed Thermopsis lanceolata seeds

-

95% Ethanol

-

Organic solvent (e.g., chloroform, ethyl acetate)

-

Acid solution (e.g., hydrochloric acid, sulfuric acid)

-

Alkaline reagent (e.g., sodium hydroxide, ammonium hydroxide)

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

-

Crystallization dishes

3.1.2. Procedure

-

Extraction: Macerate the crushed seeds of Thermopsis lanceolata with 95% ethanol at room temperature. The extraction is typically carried out over several days with periodic shaking.

-

Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in an acidic aqueous solution.

-

Wash the acidic solution with an organic solvent to remove non-alkaloidal impurities.

-

Make the aqueous solution alkaline by adding an alkaline reagent.

-

Extract the liberated free alkaloids with an organic solvent.

-

-

Separation of this compound:

-

Back-extract the organic layer containing the total alkaloids with an acid solution.

-

Carefully neutralize the acidic solution. As the pH increases, this compound will precipitate out of the solution.

-

Collect the precipitated this compound by filtration.

-

-

Purification: Recrystallize the crude this compound from a suitable solvent to obtain the purified product.

Quantification of this compound by HPTLC-Densitometry

This method is suitable for the quantitative analysis of this compound in plant extracts.[1]

3.2.1. Materials and Equipment

-

HPTLC plates (Silica gel 60 F254)

-

This compound reference standard

-

Developing solvent system (e.g., chloroform:methanol:ammonia)

-

Densitometer

-

Sample application device

3.2.2. Procedure

-

Sample and Standard Preparation: Prepare solutions of the plant extract and the this compound reference standard of known concentrations.

-

Application: Apply known volumes of the sample and standard solutions to the HPTLC plate as bands.

-

Development: Develop the plate in a saturated chromatographic chamber with the chosen developing solvent system.

-

Densitometric Analysis: After development, dry the plate and scan it with a densitometer at the wavelength of maximum absorbance for this compound.

-

Quantification: Compare the peak area of the this compound spot in the sample chromatogram with the peak area of the reference standard to calculate the concentration of this compound in the sample.

Visualizations

Experimental Workflow for this compound Extraction

Postulated Signaling Pathway for this compound's Biological Activity

The precise molecular signaling pathway of this compound is not yet fully elucidated in publicly available scientific literature. However, based on its known biological activities, such as antiviral and insecticidal effects, and the mechanisms of action of structurally related quinolizidine alkaloids, a plausible logical pathway can be postulated. Many alkaloids exert their effects by interacting with neurotransmitter receptors or by interfering with viral replication processes.

The following diagram illustrates a hypothetical pathway where this compound may act as an antagonist at nicotinic acetylcholine receptors (nAChRs), a common target for insecticides, and a potential mechanism for its antiviral activity through the inhibition of viral entry or replication.

Conclusion

This compound remains a compound of interest for its potential bioactivities. This guide has summarized the current knowledge regarding its discovery, natural occurrence, and methods for its extraction and analysis. The provided experimental protocols offer a practical starting point for researchers. Further investigation is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to definitively map its molecular signaling pathways to unlock its full therapeutic and biotechnological potential.

References

The Thermopsine Biosynthesis Pathway in Thermopsis lanceolata: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermopsine biosynthesis pathway in Thermopsis lanceolata. While research directly focused on this species is limited, this document consolidates information from studies on the broader family of quinolizidine alkaloids (QAs) to present a putative pathway for this compound synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data where available, and visual representations of the biosynthetic pathway and relevant experimental workflows.

Introduction to Thermopsis lanceolata and this compound

Thermopsis lanceolata, a member of the Leguminosae family, is a perennial herb known for its production of a diverse array of quinolizidine alkaloids (QAs).[1][2][3] These alkaloids are of significant interest due to their wide range of biological activities, including anti-viral and insecticidal properties.[3][4][5] The alkaloid profile of T. lanceolata varies within the plant, with the herb being particularly rich in this compound and the seeds having a high concentration of cytisine.[6] Other QAs, such as those of the anagyrine-type, have also been isolated from this plant.[3] Understanding the biosynthesis of these compounds is crucial for their potential biotechnological production and for the development of novel therapeutic agents.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound, a tetracyclic quinolizidine alkaloid, is believed to follow the general pathway established for other members of this class, originating from the amino acid L-lysine.[1][7][8] The pathway can be divided into the initial formation of the key intermediate, cadaverine, followed by a series of cyclization and modification reactions.

Formation of Cadaverine from L-Lysine

The committed step in QA biosynthesis is the decarboxylation of L-lysine to form cadaverine.[1][8][9] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). Studies on the closely related species Thermopsis chinensis have led to the isolation and characterization of a lysine/ornithine decarboxylase (L/ODC) involved in this step.[9][10] This enzyme exhibits a preference for L-lysine, highlighting its central role in the QA pathway.

From Cadaverine to the Quinolizidine Skeleton

Following its synthesis, cadaverine is oxidatively deaminated by a copper amine oxidase (CuAO) to produce 5-aminopentanal.[1][8] This intermediate then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][7][8] The subsequent steps leading to the complex tetracyclic structure of this compound are less well-defined but are thought to involve the condensation of three molecules of cadaverine, likely via Δ¹-piperideine intermediates, to form the characteristic quinolizidine ring system.

Key Enzymes in this compound Biosynthesis

While the complete enzymatic cascade for this compound synthesis has not been elucidated, key enzymes in the upstream pathway have been identified and characterized in related species.

| Enzyme | Abbreviation | Function | Substrate | Product | Notes |

| Lysine Decarboxylase | LDC | Decarboxylation of L-lysine | L-Lysine | Cadaverine | The first committed step in QA biosynthesis.[1][8][9] Characterized in the related species Thermopsis chinensis.[9][10] |

| Copper Amine Oxidase | CuAO | Oxidative deamination of cadaverine | Cadaverine | 5-Aminopentanal | Leads to the formation of the precursor for the piperidine ring.[1][8] |

| Acyltransferases | - | Esterification of QA skeletons | QA alcohols | QA esters | Responsible for the structural diversity of QAs, though their specific role in this compound synthesis is unknown.[1][2] |

Quantitative Data

Quantitative data on the this compound biosynthesis pathway in T. lanceolata is limited. The available data primarily focuses on the biological activity of isolated alkaloids.

| Compound | Organism | Bioassay | Result (LC50) | Reference |

| Cytisine-type 1 | Aphis fabae | Insecticidal activity | 43.15 mg/L | [3][5] |

| Cytisine-type 2 | Aphis fabae | Insecticidal activity | 46.47 mg/L | [3][5] |

Experimental Protocols

The study of alkaloid biosynthesis pathways employs a range of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning and Functional Characterization of Lysine Decarboxylase (LDC)

This protocol describes a general workflow for identifying and characterizing the LDC gene.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of T. lanceolata using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

Gene Isolation: Degenerate primers are designed based on conserved regions of known LDC sequences from other leguminous plants. PCR is performed on the cDNA to amplify a partial LDC sequence. The full-length cDNA is then obtained using 5' and 3' RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length LDC open reading frame is cloned into an expression vector (e.g., pET vector) and transformed into E. coli. Protein expression is induced, and the recombinant LDC is purified.

-

Enzyme Assays: The activity of the purified recombinant LDC is assayed by measuring the conversion of L-lysine to cadaverine. This can be quantified using HPLC or by measuring the release of radiolabeled CO2 from [1-14C]-L-lysine. Kinetic parameters (Km and Vmax) are determined by varying the substrate concentration.

Alkaloid Profiling using HPTLC-Densitometry

This method is used for the separation and quantification of alkaloids in plant extracts.[6][11]

-

Sample Preparation: Dried and powdered plant material (e.g., herb or seeds) is extracted with an acidic solution (e.g., 0.5 M HCl) to protonate the alkaloids and increase their solubility. The extract is then made alkaline (e.g., with NH4OH) and partitioned with an organic solvent (e.g., chloroform) to isolate the crude alkaloid fraction.

-

Chromatography: The crude alkaloid extract is applied to an HPTLC plate (e.g., silica gel 60 F254). The plate is developed in a suitable mobile phase to separate the different alkaloids.

-

Detection and Quantification: The separated alkaloid bands are visualized under UV light. The plates are then scanned with a densitometer to quantify the amount of each alkaloid by comparing the peak areas to those of known standards (e.g., this compound and cytisine).[6][11]

Future Prospects

The elucidation of the complete this compound biosynthesis pathway in T. lanceolata requires further research. Next-generation sequencing and transcriptomic analysis of different plant tissues could identify candidate genes for the downstream steps of the pathway. Functional characterization of these genes through heterologous expression and gene silencing techniques will be essential to confirm their roles. A deeper understanding of this pathway could enable the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable quinolizidine alkaloids.

References

- 1. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Two new cytisine-type alkaloids from the seeds of Thermopsis lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. Determination of the Total Alkaloid Content of Thermopsis Dry Extract by HPTLC-Densitometry | Morgunov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

An In-depth Technical Guide on the Known Protein Binding Sites for Thermopsine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The current body of scientific literature lacks specific, detailed information regarding the direct protein binding sites of the alkaloid thermopsine. While preliminary studies suggest potential biological activities, including antiviral and insecticidal effects, the precise molecular targets and the associated signaling pathways remain largely uncharacterized. This guide, therefore, summarizes the available information on this compound's observed biological effects and draws broader context from the known mechanisms of the quinolizidine alkaloid class to which it belongs. Further empirical research is critically needed to elucidate the specific protein interactions of this compound.

Introduction to this compound

This compound is a quinolizidine alkaloid, a class of naturally occurring nitrogen-containing compounds found in various plant species, particularly in the family Fabaceae. These alkaloids are known for a wide range of pharmacological and toxicological effects. Structurally, this compound possesses a tetracyclic ring system characteristic of this class. While research on many quinolizidine alkaloids has identified interactions with various receptors and enzymes, this compound itself has been the subject of limited investigation.

Known Biological Activities and Potential Protein Interactions

The primary indications of this compound's biological activity come from studies on its antiviral and insecticidal properties. These preliminary findings suggest that this compound may interact with specific proteins in viruses and insects, although direct binding has not been quantitatively demonstrated.

Antiviral Activity

Recent research has hinted at the potential for this compound to inhibit viral replication. One study suggested that this compound may interact with the main protease (Mpro) of SARS-CoV-2. An increase in the melting temperature of Mpro in the presence of this compound was observed, which can be indicative of a binding event that stabilizes the protein structure. However, this observation is indirect and requires further validation through direct binding assays to determine the binding affinity and specific site of interaction.

Another area of investigation is this compound's activity against plant viruses, such as the Tomato Spotted Wilt Virus (TSWV) . It has been hypothesized that this compound could interfere with viral replication by binding to the N protein of TSWV, which is crucial for encapsidating the viral genome. This interaction, if confirmed, would disrupt the formation of new viral particles.

Insecticidal Activity

This compound has also been reported to possess insecticidal properties. The precise mechanism of this activity is currently unknown. However, based on the known modes of action of other insecticidal alkaloids, potential protein targets in insects could include:

-

Nicotinic acetylcholine receptors (nAChRs): Many alkaloids exert their insecticidal effects by acting as agonists or antagonists of nAChRs in the insect central nervous system, leading to paralysis and death.

-

GABA-gated chloride channels: Another common target for insecticides, where binding can disrupt neurotransmission.

-

Voltage-gated sodium channels: Interference with these channels can disrupt nerve impulse transmission.

It is important to reiterate that the interaction of this compound with these or any other specific insect proteins has not been experimentally verified.

Quantitative Data on Protein Binding

As of the latest literature review, there is no publicly available quantitative data (e.g., Kd, Ki, IC50 values) describing the binding of this compound to any specific protein target. The absence of this data is a significant gap in the understanding of this compound's mechanism of action and a key area for future research.

Methodologies for Elucidating Protein Binding Sites

To advance the understanding of this compound's molecular interactions, a variety of established experimental protocols can be employed. The following outlines a potential workflow for identifying and characterizing this compound's protein binding partners.

Target Identification

-

Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful technique to identify unknown protein targets. This compound can be immobilized on a chromatography resin, which is then used to "pull down" interacting proteins from a cell or tissue lysate. The bound proteins are subsequently identified using mass spectrometry.

-

Thermal Proteome Profiling (TPP): TPP can identify protein targets by observing changes in protein thermal stability across the proteome upon ligand binding. An increase in the melting temperature of a protein in the presence of this compound suggests a direct interaction.

Binding Affinity and Kinetics

Once a potential protein target is identified, the binding affinity and kinetics can be quantified using various biophysical techniques:

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of a ligand-protein interaction in real-time.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS).

-

Radioligand Binding Assays: If a radiolabeled version of this compound can be synthesized, competitive binding assays can be performed to determine the inhibition constant (Ki) against a known ligand for the target protein.

Potential Signaling Pathways

Given the lack of confirmed protein targets for this compound, any discussion of its impact on signaling pathways is purely speculative. However, based on the general activities of quinolizidine alkaloids, potential pathways that could be modulated by this compound include:

-

Cholinergic signaling: If this compound interacts with nicotinic or muscarinic acetylcholine receptors, it would directly impact cholinergic neurotransmission.

-

Calcium signaling: Disruption of ion channels or G-protein coupled receptors could lead to alterations in intracellular calcium levels, affecting a multitude of cellular processes.

The following diagram illustrates a hypothetical workflow for investigating the protein binding and downstream effects of this compound.

Conclusion and Future Directions

The study of this compound's protein binding sites is in its infancy. While preliminary evidence suggests antiviral and insecticidal activities, the molecular mechanisms underlying these effects are yet to be elucidated. The immediate future of this compound research should focus on the systematic identification of its direct protein targets using modern proteomic and biophysical techniques. The subsequent quantification of these binding interactions and the exploration of their impact on cellular signaling pathways will be crucial for understanding the pharmacological and toxicological profile of this quinolizidine alkaloid and for its potential development as a lead compound in drug discovery or as a biopesticide.

Thermopsine: A Technical Guide on its Role in Traditional Medicine and Future Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a quinolizidine alkaloid found in various plants of the Thermopsis and other genera, has a history of use in traditional medicine, primarily for gastrointestinal ailments. While its direct pharmacological data remains limited, emerging research on structurally related quinolizidine alkaloids suggests a broad spectrum of potential therapeutic activities, including anticancer, anti-inflammatory, antiviral, and insecticidal properties. This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, traditional applications, and potential mechanisms of action based on current scientific understanding of related compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting available data, outlining detailed experimental protocols for future investigation, and visualizing potential signaling pathways.

Introduction

This compound is a naturally occurring tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₀N₂O.[1][2][3] It is an isomer of anagyrine and is found in various plant species, including those from the Thermopsis (e.g., Thermopsis lanceolata, Thermopsis rhombifolia), Lupinus (Lupinus pusillus), Euchresta (Euchresta horsfieldii), and Oxytropis (Oxytropis ochrocephala) genera.[4][5][6]

Plants containing this compound have been utilized in traditional medicine. For instance, Thermopsis rhombifolia, also known as prairie thermopsis, has been used in native North American traditions as a tea to treat stomach ailments for both humans and horses.[7] However, it is also recognized for its toxicity if ingested, with symptoms including vomiting, dizziness, and abdominal pain.[7] This dual nature of therapeutic potential and toxicity underscores the need for detailed scientific investigation into its constituent compounds, such as this compound.

While specific pharmacological studies on this compound are scarce, the broader class of quinolizidine alkaloids has been shown to possess a range of biological activities, including potential antitumor, anti-inflammatory, antiviral, and insecticidal effects.[8] This guide will synthesize the available information on this compound and extrapolate potential mechanisms and activities based on data from closely related alkaloids.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀N₂O | [1][2][3] |

| Molecular Weight | 244.33 g/mol | [1][3] |

| CAS Number | 486-90-8 | [2] |

| IUPAC Name | (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one | [2] |

| Synonyms | l-Thermopsine, (-)-Thermopsine | [2] |

Role in Traditional Medicine

The primary documented use of plants containing this compound in traditional medicine relates to their application in treating stomach ailments. The flowers of Thermopsis rhombifolia were boiled to make a tea for this purpose.[7] However, the toxic properties of the plant, particularly the seeds which have the highest concentration of alkaloids like this compound, were also recognized.[7] In some contexts, preparations containing this compound have been used for their expectorant effects to treat respiratory conditions like bronchitis and tracheitis by stimulating the respiratory center.[9][10]

Potential Pharmacological Activities and Quantitative Data

Direct quantitative data on the pharmacological activities of this compound are largely unavailable in the current scientific literature. However, studies on related quinolizidine alkaloids and extracts from Thermopsis species provide valuable insights into its potential.

Anticancer Activity

Extracts from Thermopsis species have demonstrated cytotoxic effects against various cancer cell lines. An ethanolic extract of Thermopsis rhombifolia was shown to be cytotoxic to HT-29 colon and SH-SY5Y brain cancer cell lines, with less toxicity towards the normal human cell line WI-38.[4] Another study on Thermopsis rhombifolia extracts reported the following IC50 values:

| Cell Line | IC50 (µg/mL) of T. rhombifolia extract |

| M059K (glioblastoma) | 90 ± 14 |

| HT-29 (colorectal carcinoma) | 130 ± 9 |

| WI-38 (normal lung fibroblasts) | 240 ± 34 |

Source: [5]

Furthermore, extracts from Thermopsis turcica have also shown cytotoxic effects. The ethyl acetate extract exhibited an IC50 of 70.0±0.9 µg/mL (24h) and 50.0±3.6 µg/mL (48h) against acute promyelocytic leukemia (HL-60) cells.[6] Leaf and flower extracts of T. turcica showed IC50 values of 0.65 mg/mL and 0.55 mg/mL, respectively, against MCF-7 breast cancer cells.[7]

While these data are for crude extracts, studies on the related quinolizidine alkaloid cytisine provide more specific quantitative data on anticancer activity:

| Cancer Cell Line | IC50 of Cytisine (µM) |

| A549 (lung cancer) | 26.83 |

| NCI-H23 (lung cancer) | 49.79 |

| NCI-H460 (lung cancer) | 32.45 |

Source: Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity. ACS Omega.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has not been directly quantified. However, related alkaloids have been shown to possess anti-inflammatory properties. For example, the indole alkaloid cryptolepine, which shares some structural similarities, has been shown to inhibit nitric oxide production and the DNA binding of NF-κB.[11] This suggests that this compound could potentially exert anti-inflammatory effects by modulating key inflammatory pathways.

Antiviral Activity

There is evidence to suggest that quinolizidine alkaloids possess antiviral properties. A study on Sophora quinolizidine alkaloids identified them as a new class of anti-influenza A virus agents. The related alkaloid dihydroaloperine exhibited an EC50 of 11.2 µM against an H1N1 influenza A virus.[6]

Insecticidal Activity

Quinolizidine alkaloids are known to be part of the chemical defense mechanism of plants against herbivores.[10] While specific LD50 values for this compound against insects like Aphis fabae are not available, the general insecticidal properties of this class of compounds are recognized.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are yet to be elucidated. However, based on the activities of related quinolizidine alkaloids, several potential signaling pathways can be hypothesized.

Induction of Apoptosis in Cancer Cells

Many natural alkaloids exert their anticancer effects by inducing apoptosis. Quinolizidine alkaloids may trigger apoptosis through the intrinsic (mitochondrial) pathway. This could involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Inhibition of NF-κB Signaling in Inflammation

The transcription factor NF-κB is a key regulator of inflammatory responses, inducing the expression of pro-inflammatory genes. Some alkaloids have been shown to inhibit the NF-κB pathway.[11] this compound could potentially exert anti-inflammatory effects by preventing the degradation of IκBα, which would sequester NF-κB in the cytoplasm and prevent its translocation to the nucleus, thereby inhibiting the transcription of inflammatory mediators.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on a method for extracting this compound from Thermopsis lanceolata seeds.

Methodology:

-

Crushing: The seeds of Thermopsis lanceolata are crushed to a fine powder.

-

Extraction: The powdered seeds are subjected to multiple rounds of extraction with 95% methanol at an elevated temperature (e.g., 75°C) for several hours. The extracts are then combined.

-

Concentration: The combined methanol extract is concentrated under reduced pressure to obtain a crude extract.

-

Organic Solvent Extraction: The crude extract is then partitioned with an organic solvent.

-

Acidic Back-Extraction: The organic phase is back-extracted with an acid solution to protonate the alkaloids, transferring them to the aqueous phase.

-

Alkalinization and Precipitation: The acidic aqueous solution containing this compound is made alkaline with a suitable reagent, causing the deprotonated this compound to precipitate.

-

Recrystallization: The precipitated crude this compound is collected and purified by recrystallization from a suitable solvent to yield the final product.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated overnight to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is read at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined.

Anti-Inflammatory Assay in Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding and Differentiation: Macrophage cells (e.g., RAW 264.7) are seeded in a culture plate. If using primary monocytes, they are differentiated into macrophages.

-

Pre-treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

LPS Stimulation: The cells are then stimulated with LPS (a potent inflammatory agent) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.

-

Incubation: The cells are incubated for a specified time (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected to measure the levels of inflammatory mediators.

-

Quantification of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the supernatant are quantified using ELISA and the Griess assay, respectively.

-

Data Analysis: The reduction in the production of inflammatory mediators in the presence of this compound is calculated to determine its anti-inflammatory activity.

Conclusion and Future Directions

This compound, a quinolizidine alkaloid with a history of use in traditional medicine, presents an intriguing subject for modern pharmacological research. While direct scientific evidence of its specific biological activities and mechanisms of action is currently limited, the known properties of related quinolizidine alkaloids suggest its potential as an anticancer, anti-inflammatory, antiviral, and insecticidal agent. The cytotoxicity of extracts from Thermopsis species further supports the need for detailed investigation into their individual components.

Future research should focus on:

-

Isolation and Purification: Developing efficient and scalable methods for the isolation and purification of this compound from its natural sources.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to determine the IC50, EC50, and LD50 values of pure this compound for its various potential activities.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on apoptosis, inflammatory cascades like the NF-κB pathway, and viral replication processes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its therapeutic potential and reduce its toxicity.

A thorough scientific investigation of this compound is warranted to validate its traditional uses and to potentially develop new therapeutic agents for a range of diseases. This guide provides a foundational framework to stimulate and direct such future research endeavors.

References

- 1. This compound | C15H20N2O | CID 92768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (-)-Thermopsine | C15H20N2O | CID 638234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (+)-Thermopsine | C15H20N2O | CID 682648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural product extracts of the Canadian prairie plant, Thermopsis rhombifolia, have anti-cancer activity in phenotypic cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity against periodontopathogenic bacteria, antioxidant and cytotoxic effects of various extracts from endemic Thermopsis turcica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. usaapteka.com [usaapteka.com]

- 10. usaapteka.com [usaapteka.com]

- 11. Anti-inflammatory properties of cryptolepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Thermopsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermopsine, a tetracyclic quinolizidine alkaloid, and its stereoisomers are of significant interest due to their presence in various plant species and potential biological activities. This document provides a detailed protocol for the chemical synthesis of (±)-Thermopsine, based on the flexible synthetic strategy developed by Gray and Gallagher. The synthesis commences with commercially available materials and proceeds through key intermediates, culminating in the formation of the tetracyclic core of this compound. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry, facilitating the production of this compound for further biological evaluation and drug discovery efforts.

Introduction

Quinolizidine alkaloids, a diverse family of natural products, are biosynthesized in plants from lysine. Among these, this compound, an isomer of anagyrine, has attracted attention for its unique stereochemistry. The development of a robust and efficient synthetic route is crucial for accessing sufficient quantities of this compound to explore its pharmacological potential. The strategy outlined herein provides a convergent and stereocontrolled approach to the synthesis of the racemic form of this compound.

Retrosynthetic Analysis

The synthetic strategy for (±)-Thermopsine involves a key retrosynthetic disconnection of the tetracyclic core. The pivotal step is the formation of the C/D ring system via an intramolecular cyclization. This leads back to a substituted pyridone precursor, which in turn can be assembled from simpler, commercially available starting materials.

Diagram of Retrosynthetic Analysis

Caption: Retrosynthetic analysis of (±)-Thermopsine.

Experimental Protocols

The following protocols are adapted from the work of Gray and Gallagher, providing a step-by-step guide to the synthesis of (±)-Thermopsine.

Materials and Methods

All reagents should be of commercial grade and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer, and chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using high-resolution mass spectrometry (HRMS).

Synthesis of Key Intermediates

1. Synthesis of N-Boc-3-bromocytisine

-

Reaction: Bromination of N-Boc-cytisine.

-

Procedure: To a solution of N-Boc-cytisine in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) portionwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

2. Suzuki Coupling to form Pyridyl-Substituted Intermediate

-

Reaction: Palladium-catalyzed cross-coupling of N-Boc-3-bromocytisine with a suitable boronic acid derivative.

-

Procedure: To a degassed solution of N-Boc-3-bromocytisine and the boronic acid in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate). Heat the mixture at reflux until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography.

Final Assembly of (±)-Thermopsine

3. Deprotection and Cyclization Cascade

-

Reaction: Acid-catalyzed removal of the Boc protecting group followed by intramolecular cyclization.

-

Procedure: Treat the pyridyl-substituted intermediate with a strong acid (e.g., trifluoroacetic acid) in an anhydrous solvent (e.g., dichloromethane) at 0 °C. Allow the reaction to warm to room temperature and stir for the specified time.

-

Work-up: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

4. Diastereoselective Reduction and Final Product Formation

-

Reaction: Reduction of the resulting iminium ion intermediate.

-

Procedure: The crude product from the previous step is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent (e.g., sodium borohydride) at low temperature.

-

Work-up: After completion of the reaction, quench with water and remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield (±)-Anagyrine and (±)-Thermopsine as a mixture of diastereomers. Further separation by chromatography or crystallization can be employed to isolate pure (±)-Thermopsine.

Data Presentation

Table 1: Summary of Key Reaction Steps and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |

| 1 | Bromination of N-Boc-cytisine | N-Bromosuccinimide | Dichloromethane | 85-95 |

| 2 | Suzuki Coupling | Pyridyl boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | 60-70 |

| 3 | Deprotection and Cyclization | Trifluoroacetic acid | Dichloromethane | 70-80 |

| 4 | Diastereoselective Reduction | Sodium borohydride | Methanol | 50-60 (combined) |

Table 2: Spectroscopic Data for (±)-Thermopsine

| Technique | Data |

| ¹H NMR | Characteristic peaks for the aromatic and aliphatic protons of the tetracyclic quinolizidine core. |

| ¹³C NMR | Resonances corresponding to the carbonyl group, aromatic carbons, and the aliphatic carbons of the fused ring system. |

| HRMS | Calculated and found mass corresponding to the molecular formula C₁₅H₂₀N₂O. |

Workflow and Signaling Pathway Diagrams

Synthetic Workflow

Caption: Overall synthetic workflow for (±)-Thermopsine.

Hypothesized Biological Signaling Pathway

While the specific signaling pathways of this compound are not yet fully elucidated, many alkaloids are known to interact with neurotransmitter receptors. Based on the structural similarity of this compound to other lupin alkaloids like cytisine, a plausible hypothesis is its interaction with nicotinic acetylcholine receptors (nAChRs).

Caption: Hypothesized interaction of this compound with nAChRs.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the chemical synthesis of (±)-Thermopsine. The presented methodology, based on established synthetic strategies, offers a reliable route for obtaining this natural product for further research. The availability of a robust synthetic protocol is anticipated to accelerate the investigation of the biological activities and potential therapeutic applications of this compound and its analogs. Further studies are warranted to fully elucidate its mechanism of action and specific molecular targets.

Application Notes: In Vitro Assay for Thermopsine Activity

Introduction

Thermopsine is a quinolizidine alkaloid, a class of nitrogen-containing secondary metabolites found in various plant species, including those of the Thermopsis genus.[1] Quinolizidine alkaloids are known for a wide range of biological activities, making them of interest to researchers in pharmacology and drug development.[2][3] Documented bioactivities for this class of compounds include cytotoxic, antimicrobial, anti-inflammatory, antiviral, and acetylcholinesterase inhibitory effects.[2][3]

Given the established role of some alkaloids in inhibiting acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, this application note details a protocol to assess the potential AChE inhibitory activity of this compound.[4] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[4] The described in vitro assay provides a robust and reproducible method for determining the inhibitory potential of this compound and similar compounds.

Data Presentation

The inhibitory activity of a compound on acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table provides examples of IC50 values for known quinolizidine alkaloids against AChE, offering a reference for the potential range of activity for this compound.

| Alkaloid | IC50 (µM) | Source Organism |

| Columbamine | 48.1 | Tinospora crispa |

| Compound 5 (from Corydalis racemosa) | 10.2 | Corydalis racemosa |

| Compound 6 (from Corydalis racemosa) | 63.4 | Corydalis racemosa |

| Compound 9 (from Corydalis racemosa) | 35.8 | Corydalis racemosa |

| Compound 11 (from Corydalis racemosa) | 21.5 | Corydalis racemosa |

| Compound 12 (from Corydalis racemosa) | 50.9 | Corydalis racemosa |

Note: The data in this table are for illustrative purposes to show how results can be presented and are based on published values for other alkaloids.[5][6] The actual IC50 of this compound must be determined experimentally.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the acetylcholinesterase inhibitory activity of this compound in a 96-well plate format. The assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.[7]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)

-

This compound (or other test compounds)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute to a final concentration of 0.1 U/mL with the same buffer just before use.

-

DTNB Solution (10 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mM.

-

ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.

-

Positive Control: A known AChE inhibitor (e.g., galantamine or physostigmine) should be used as a positive control.

-

-

Assay Protocol:

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.

-

Add 10 µL of the various concentrations of this compound solution to the sample wells.

-

For the negative control wells, add 10 µL of the phosphate buffer (containing the same percentage of DMSO as the sample wells).

-

Add 10 µL of the AChE solution (0.1 U/mL) to all wells except the blank.

-

Mix and incubate the plate at 25°C for 10 minutes.

-

Following incubation, add 10 µL of the 10 mM DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the 14 mM ATCI solution to each well.

-

Measure the absorbance at 412 nm immediately (t=0) and then every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

-

Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

-

V_control is the reaction rate of the negative control.

-

V_sample is the reaction rate in the presence of this compound.

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.[8]

-

Visualizations

Signaling Pathway

Caption: Simplified cholinergic signaling pathway showing the role of Acetylcholinesterase (AChE) and the potential inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the in vitro Acetylcholinesterase (AChE) inhibition assay.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkaloids as a source of potential anticholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids with acetylcholinesterase inhibitory activity from Corydalis racemosa (Thunb.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticholinesterase inhibitory activity of quaternary alkaloids from Tinospora crispa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

Application Notes and Protocols for In Vivo Studies with Thermopsine

Disclaimer: Please note that "Thermopsine" is a hypothetical compound. The following Application Notes and Protocols are provided for illustrative purposes to demonstrate the design and execution of in vivo studies for a novel small molecule inhibitor. All data presented are simulated for educational and informational purposes only.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, and its signaling pathway is frequently dysregulated in various human cancers.[1][2] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound in animal models of cancer. The protocols outlined below cover dose-ranging, efficacy, pharmacokinetic, and acute toxicity studies. Adherence to established guidelines for animal research, such as the ARRIVE guidelines, is strongly recommended to ensure the rigor and reproducibility of the studies.[3][4]

Postulated Mechanism of Action of this compound

This compound is designed to be an ATP-competitive inhibitor of mTOR, targeting the kinase domain within both mTORC1 and mTORC2 complexes.[2][5] By inhibiting mTOR, this compound is expected to block the phosphorylation of downstream effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the inhibition of protein synthesis and cell cycle progression.[1][6]

mTOR Signaling Pathway and Point of Intervention for this compound

Caption: Hypothetical mechanism of this compound as an mTOR inhibitor.

Materials and Reagents

-

Test Article: this compound (powder, >99% purity)

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

-

Cell Line: Human breast cancer cell line (e.g., MDA-MB-231)

-

Anesthetics: Isoflurane

-

General Supplies: Sterile syringes and needles (27-30G), sterile saline, alcohol swabs, microcentrifuge tubes, calipers, animal restrainers.[9][10]

Experimental Protocols

General Animal Husbandry

-

All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

-

House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.[11]

-

Provide ad libitum access to sterile food and water.

-

Acclimatize animals for at least one week before the start of the experiments.

In Vivo Efficacy Study in a Xenograft Model

This protocol describes a typical efficacy study using a human tumor xenograft model in immunodeficient mice.[7][12]

Experimental Workflow:

Caption: Workflow for an in vivo efficacy study.

Procedure:

-

Cell Culture and Implantation:

-

Culture MDA-MB-231 cells in appropriate media.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile saline at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the length (L) and width (W) with calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Prepare this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the respective groups via intraperitoneal (IP) injection daily for 21 days.[9][10][13] The injection site should be the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][13]

-

Monitor animal health daily.

-

-

Endpoint and Data Collection:

Pharmacokinetic (PK) Study

This protocol outlines a basic PK study to determine the plasma concentration-time profile of this compound.[16][17]

Procedure:

-

Animal Dosing:

-

Use non-tumor-bearing mice (n=3 per time point).

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection) and the experimental route (e.g., IP injection).

-

-

Blood Sampling:

-

Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16]

-

Blood can be collected via the saphenous vein or submandibular vein for serial sampling.[18][19][20] Cardiac puncture can be used for terminal collection.[18][21]

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Centrifuge the blood to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), T1/2 (half-life), and AUC (area under the curve) using non-compartmental analysis.[22]

-

Acute Toxicity Study

This protocol is based on the OECD Guideline 420 for acute oral toxicity (Fixed Dose Procedure).[23][24][25][26]

Procedure:

-

Animal Groups and Dosing:

-

Observation:

-

Observe animals closely for the first few hours after dosing and then daily for 14 days.

-

Record clinical signs of toxicity, body weight changes, and any mortality.

-

-

Endpoint:

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals.

-

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Dose-Response of this compound on Tumor Growth

| Treatment Group | Dose (mg/kg, IP, daily) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle | - | 1250 ± 150 | - | 2.5 ± 1.0 |

| This compound | 10 | 875 ± 120 | 30 | 1.8 ± 1.2 |

| This compound | 30 | 450 ± 95 | 64 | -2.1 ± 1.5 |

| This compound | 100 | 150 ± 50 | 88 | -8.5 ± 2.0 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | T1/2 (hr) |

| Intravenous (IV) | 5 | 1500 | 0.08 | 3500 | 4.5 |

| Intraperitoneal (IP) | 30 | 1200 | 0.5 | 6800 | 5.2 |

| Oral (PO) | 30 | 450 | 2.0 | 2500 | 5.0 |

Table 3: Hypothetical Acute Oral Toxicity of this compound in Mice

| Dose (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |

| 300 | 5 | 0/5 | Mild lethargy on day 1 |

| 2000 | 5 | 1/5 | Lethargy, piloerection, weight loss |

| 5000 | 5 | 4/5 | Severe lethargy, ataxia, significant weight loss |

Conclusion

These application notes and protocols provide a framework for the in vivo evaluation of the hypothetical mTOR inhibitor, this compound. By following these detailed methodologies, researchers can generate robust and reproducible data on the efficacy, pharmacokinetics, and safety profile of novel compounds, thereby facilitating their progression in the drug development pipeline. It is imperative that all animal studies are conducted ethically and in accordance with institutional and national guidelines.[27][28][29]

References

- 1. researchgate.net [researchgate.net]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Home | ARRIVE Guidelines [arriveguidelines.org]

- 4. Reporting animal research: Explanation and elaboration for the ARRIVE guidelines 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug discovery oncology in a mouse: concepts, models and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. theraindx.com [theraindx.com]

- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 14. Cancer Animal Models | Oncology | CRO services [oncodesign-services.com]

- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biotestfacility.com [biotestfacility.com]

- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. neoteryx.com [neoteryx.com]

- 20. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]

- 21. unirv.edu.br [unirv.edu.br]

- 22. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. oecd.org [oecd.org]

- 24. researchgate.net [researchgate.net]

- 25. oecd.org [oecd.org]

- 26. scribd.com [scribd.com]

- 27. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]

- 28. Principles and Guidelines for Reporting Preclinical Research - Rethinking Clinical Trials [rethinkingclinicaltrials.org]

- 29. diabetologia-journal.org [diabetologia-journal.org]

Application of Thermopsine as a Fluorescent Probe in Cell Imaging: A Review of Current Findings

Note to the Reader: Extensive research into the scientific literature and chemical databases reveals no evidence of Thermopsine being used as a fluorescent probe for cell imaging. This compound is a quinolizidine alkaloid, and while some related compounds in bulk may exhibit weak fluorescence under UV light, this compound itself is not recognized as a fluorophore for microscopy applications. There are no published data on its fluorescence properties (e.g., excitation/emission spectra, quantum yield) or established protocols for its use in cellular imaging.

Therefore, the following Application Notes and Protocols are provided as a template for a generic fluorescent probe , herein named "Hypothetical Probe X," to serve as a guide for researchers, scientists, and drug development professionals. This template illustrates the expected structure and content for such a document, including data presentation, experimental methodologies, and visualization of workflows and pathways as requested.

Application Notes and Protocols: Hypothetical Probe X for Cellular Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypothetical Probe X is a novel, synthetic small molecule designed for the fluorescent labeling of specific intracellular structures in live and fixed cells. Its chemical structure allows for high cell permeability and specific binding to its target, resulting in a bright and photostable fluorescent signal. These properties make it an ideal tool for high-resolution microscopy and quantitative image analysis. This document provides the essential photophysical data, detailed protocols for use, and example workflows for the application of Hypothetical Probe X in cell imaging.

Properties of Hypothetical Probe X

The key photophysical and chemical properties of Hypothetical Probe X are summarized below. This data is essential for selecting the appropriate microscope filter sets and for designing quantitative imaging experiments.

Table 1: Quantitative Data for Hypothetical Probe X

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.85 |

| Photostability | High |

| Solubility | DMSO, Ethanol |

| Recommended Solvent | DMSO |

| Storage | -20°C, protected from light |

Experimental Protocols

The following protocols provide a starting point for using Hypothetical Probe X in cell imaging experiments. Optimization may be required for different cell types and experimental conditions.

-

Stock Solution (1 mM): Dissolve 1 mg of Hypothetical Probe X in 2.22 mL of high-quality, anhydrous DMSO.

-

Working Solution (1 µM): Dilute the 1 mM stock solution 1:1000 in a serum-free cell culture medium or an appropriate buffer (e.g., PBS).

-

Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach the desired confluency.

-

Probe Loading:

-

Aspirate the cell culture medium.

-

Add the 1 µM working solution of Hypothetical Probe X to the cells.

-

Incubate for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Aspirate the loading solution.

-

Wash the cells twice with pre-warmed complete cell culture medium.

-

-

Imaging:

-

Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.

-

Proceed with imaging on a fluorescence microscope equipped with a suitable filter set for the 488 nm excitation and 520 nm emission wavelengths.

-

-

Cell Seeding and Fixation:

-

Seed cells as described for live-cell imaging.

-

Aspirate the culture medium and wash once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (if required for intracellular targets):

-

Wash the fixed cells twice with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Staining:

-

Wash the cells twice with PBS.

-

Add the 1 µM working solution of Hypothetical Probe X and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslip with an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

-

-

Imaging:

-

Image the cells using a fluorescence microscope.

-

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

Caption: Experimental workflow for cell imaging with a fluorescent probe.

Caption: Hypothetical signaling pathway showing translocation of a target protein.

Application Notes & Protocols: Identifying the Molecular Targets of Thermopsine

Introduction

Thermopsine is a quinolizidine alkaloid found in plants of the Thermopsis genus. Like many natural products, its therapeutic potential may be hindered by an incomplete understanding of its mechanism of action, most notably, the identity of its direct molecular targets. Identifying these targets is a critical step in drug development, enabling mechanism-of-action studies, optimization of lead compounds, and prediction of potential on- and off-target effects.

This document provides detailed application notes and protocols for three state-of-the-art experimental approaches to identify the molecular targets of this compound: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). Additionally, it briefly covers in silico methods as a valuable preliminary step.

Preliminary Step: In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can predict potential protein targets for this compound. These in silico approaches use the structure of this compound to screen against databases of known protein-ligand interactions.[1][2] This can help prioritize experimental efforts and generate initial hypotheses.

Common Approaches:

-

Reverse Docking: "Docks" the this compound structure into the binding sites of a large number of proteins to calculate potential binding energies.[1]

-

Chemical Similarity Searching: Compares the structure of this compound to other molecules with known targets, based on the principle that structurally similar compounds may share biological targets.[3]